molecular formula C14H15N5O2S2 B2386777 5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 921083-54-7

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2386777
CAS RN: 921083-54-7
M. Wt: 349.43
InChI Key: QJWOGUCWXAKPRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as EPT, can be approached in eco-friendly ways, including the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The tetrazole ring in EPT is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

Tetrazoles, like the one in EPT, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosive to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazoles, like the one in EPT, show melting point temperatures at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . They liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Future Directions

Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They have been used in the synthesis of various pharmaceutical compounds and have shown potential in various biological activities . Therefore, EPT and similar compounds may have promising future directions in these fields.

Mechanism of Action

Target of Action

The primary targets of the compound “5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” are currently unknown. The compound is a derivative of tetrazole, which is known to have diverse biological applications . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The lipid solubility of tetrazoles suggests that they may have good bioavailability .

Result of Action

Given the wide range of biological activities of tetrazoles, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the ionization state of the compound, which in turn may influence its interaction with its targets. The lipid solubility of tetrazoles suggests that they may be able to penetrate cell membranes more easily in lipid-rich environments .

properties

IUPAC Name

5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-2-12-8-9-14(22-12)23(20,21)15-10-13-16-17-18-19(13)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWOGUCWXAKPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

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